Cas no 892569-72-1 (N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine)

N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine is a versatile amine derivative featuring a methoxyethyl substituent and a phenylpropenyl moiety. This compound is of interest in organic synthesis due to its reactive amine group and conjugated double bond, which facilitate its use as a building block for pharmaceuticals, agrochemicals, and specialty chemicals. The methoxyethyl group enhances solubility in polar solvents, while the phenylpropenyl structure offers potential for further functionalization, such as Michael additions or polymerizations. Its stability under standard conditions and well-defined reactivity make it a valuable intermediate for researchers developing novel amine-based compounds. The product is typically handled under inert conditions to preserve its integrity.
N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine structure
892569-72-1 structure
Product name:N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine
CAS No:892569-72-1
MF:C12H17NO
MW:191.269483327866
CID:1086890
PubChem ID:4720334

N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine
    • (2-methoxyethyl)(3-phenyl-2-propen-1-yl)amine(SALTDATA: HCl)
    • 892569-72-1
    • DTXSID90405969
    • AKOS017279382
    • (2-METHOXYETHYL)(3-PHENYLPROP-2-EN-1-YL)AMINE
    • (2-METHOXYETHYL)(3-PHENYL-2-PROPEN-1-YL)AMINE
    • MDL: MFCD07408463
    • Inchi: InChI=1S/C12H17NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-8,13H,9-11H2,1H3/b8-5+
    • InChI Key: WBCLIMQLSCPAIZ-VMPITWQZSA-N
    • SMILES: COCCNC/C=C/C1=CC=CC=C1

Computed Properties

  • Exact Mass: 191.13100
  • Monoisotopic Mass: 191.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.8
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 301.3±30.0 °C at 760 mmHg
  • Flash Point: 122.8±14.0 °C
  • PSA: 21.26000
  • LogP: 2.32670
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine Security Information

N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1813318-5g
(2E)-N-(2-Methoxyethyl)-3-phenyl-2-propen-1-amine
892569-72-1 95%
5g
¥8392.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1813318-1g
(2E)-N-(2-Methoxyethyl)-3-phenyl-2-propen-1-amine
892569-72-1 95%
1g
¥2341.00 2024-04-26

N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine Related Literature

Additional information on N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine

Comprehensive Overview of N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine (CAS No. 892569-72-1)

N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine (CAS No. 892569-72-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often referred to by its IUPAC name, features a unique structure combining a methoxyethyl group with a phenylprop-2-en-1-amine backbone. Its molecular formula and weight make it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules. Researchers are increasingly exploring its potential applications due to its structural flexibility and reactivity.

The compound's CAS number 892569-72-1 is a critical identifier for regulatory and scientific databases, ensuring accurate tracking in global research. Recent studies highlight its role in drug discovery, where it serves as a precursor for small-molecule inhibitors targeting enzymes involved in metabolic pathways. Its amine functionality allows for facile derivatization, making it a valuable building block in medicinal chemistry. Additionally, its phenylpropene moiety contributes to its potential in designing flavor and fragrance components, aligning with the growing demand for sustainable and natural alternatives in these industries.

In the context of green chemistry, N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine is being investigated for its compatibility with eco-friendly synthesis methods. The compound's stability under mild conditions makes it suitable for catalytic processes, reducing the need for hazardous reagents. This aligns with the broader industry shift toward sustainable manufacturing, a topic frequently searched by professionals in chemical engineering and environmental science. Furthermore, its potential use in biodegradable materials research has sparked interest, as it may contribute to reducing plastic waste—a pressing global concern.

From a commercial perspective, the demand for CAS 892569-72-1 is driven by its applicability in high-value chemicals. Suppliers and manufacturers often highlight its purity and custom synthesis options to cater to diverse research needs. Analytical techniques such as HPLC and NMR are routinely employed to verify its quality, ensuring compliance with Good Laboratory Practices (GLP). This emphasis on quality control resonates with laboratories prioritizing reproducible results and data integrity—key themes in modern scientific discourse.

Looking ahead, the compound's potential in neuroscience research is an emerging area of exploration. Its amine group may interact with neurotransmitter systems, offering avenues for central nervous system (CNS) drug development. This aligns with trending searches on neurodegenerative diseases and cognitive enhancers, reflecting the public's growing interest in brain health. As such, N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine could play a pivotal role in addressing unmet medical needs, further solidifying its relevance in cutting-edge science.

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